molecular formula C10H13ClO B2514931 3-Chloropropyl p-toluenesulfonate CAS No. 632-02-0

3-Chloropropyl p-toluenesulfonate

Cat. No. B2514931
CAS RN: 632-02-0
M. Wt: 184.66
InChI Key: YQJAXEQLKNIDSU-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

A solution of 3-chloro-1-propanol (1.88 g, 20 mmole) in 20 ml of pyridine was treated at 0° with tosyl chloride (7.6 g, 40 mmole). The solution was warmed to 23°, and stirred 16 hours. The reaction was diluted with 100 mL of H2O and stirred for 90 minutes, and extracted with Et2O. The extracts were washed with 1N HCl, dried, and the solvents thoroughly removed, and gave the titled product, 2.3 g (46%). MS (ESI) 188 (MH+).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[S:6](Cl)([C:9]1[CH:15]=[CH:14][C:12]([CH3:13])=[CH:11][CH:10]=1)(=[O:8])=[O:7]>N1C=CC=CC=1.O>[S:6]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])([C:9]1[CH:15]=[CH:14][C:12]([CH3:13])=[CH:11][CH:10]=1)(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
7.6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 23°
STIRRING
Type
STIRRING
Details
stirred for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The extracts were washed with 1N HCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvents thoroughly removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.